![molecular formula C18H16N2O5 B5625407 methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5625407.png)
methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate
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Description
Synthesis Analysis
The synthesis of novel classes of compounds related to methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate involves multiple steps starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These processes include regiospecific conversion of ester functionalities to acids, oxidation, hydrazine reaction, intramolecular cyclization, and hydrolysis leading to a range of derivatives through complex reaction pathways (Koza et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. X-ray crystallography, for instance, has provided insights into the crystal and molecular structure of derivatives, revealing complex geometries and intermolecular interactions that define their structural integrity (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate and its derivatives encompass a wide range of reaction types, including condensation, cyclization, and reactions with nucleophilic and electrophilic reagents. These reactions result in the formation of various heterocyclic structures and derivatives, indicating the compound's versatility in synthetic chemistry (Soliman & El-Sakka, 2017).
Physical Properties Analysis
The physical properties of methyl 5-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate derivatives, such as solubility, melting points, and crystalline structures, are closely related to their molecular structure and synthesis conditions. These properties are crucial for understanding the compound's behavior in various environments and potential applications (Pimenova et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and overall molecular structure. Studies have shown that the compound and its derivatives exhibit a range of chemical behaviors, making them interesting subjects for further research in organic and medicinal chemistry (Yamada et al., 1984).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-[[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-13-5-3-4-12(10-13)15-7-9-17(21)20(19-15)11-14-6-8-16(25-14)18(22)24-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFIAJOULDJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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